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  • Product: 4-(4-bromophenyl)-1H-pyrazol-3-ol
  • CAS: 852470-93-0

Core Science & Biosynthesis

Foundational

Tautomerism of 4-(4-bromophenyl)-1H-pyrazol-3-ol vs pyrazolone form

An In-depth Technical Guide to the Tautomeric Equilibrium of 4-(4-bromophenyl)-1H-pyrazol-3-ol Abstract Prototropic tautomerism is a critical phenomenon in heterocyclic chemistry, profoundly influencing the physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Tautomeric Equilibrium of 4-(4-bromophenyl)-1H-pyrazol-3-ol

Abstract

Prototropic tautomerism is a critical phenomenon in heterocyclic chemistry, profoundly influencing the physicochemical properties, reactivity, and biological activity of molecules.[1] For pyrazole derivatives, particularly those with hydroxyl functionalities, the equilibrium between different tautomeric forms dictates their behavior in various chemical and biological environments. This guide provides a comprehensive analysis of the tautomerism of 4-(4-bromophenyl)-1H-pyrazol-3-ol, contrasting its hydroxy (-ol) form with the corresponding pyrazolone (-one) tautomer. We will explore the structural nuances, the factors governing the equilibrium, and present a multi-faceted analytical approach combining spectroscopy, X-ray crystallography, and computational chemistry to provide a definitive characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of this important structural class.

Foundational Principles: Tautomerism in Pyrazole Systems

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton (prototropy).[1] In the context of 3-hydroxypyrazoles, the primary equilibrium of interest is the amide-iminol tautomerism, often referred to as keto-enol tautomerism, between the 1H-pyrazol-3-ol (OH-form) and the 1,2-dihydro-3H-pyrazol-3-one (NH-form).[2][3] While a third "CH" tautomer is theoretically possible for some pyrazolones, it is typically the least stable and not significantly populated in this structural class.[4]

The position of this equilibrium is not static; it is a dynamic process influenced by a delicate interplay of several factors:

  • Electronic Effects of Substituents: The nature of substituents on the pyrazole ring is a primary determinant. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomers by altering the electron density within the heterocyclic system.[1][5][6]

  • Solvent Environment: The polarity and hydrogen-bonding capacity of the solvent play a crucial role. Polar protic solvents can form hydrogen bonds, potentially stabilizing one tautomer over another, while the overall polarity of aprotic solvents can influence the equilibrium based on the dipole moment differences between the tautomers.[1][6]

  • Physical State: The predominant tautomer in the solid state, governed by crystal packing forces and intermolecular interactions, can differ significantly from the form favored in solution.[2][6]

  • Temperature: As with any chemical equilibrium, temperature can shift the balance based on the thermodynamic parameters (ΔH and ΔS) of the interconversion.[1]

Understanding which tautomer predominates is essential, as it governs hydrogen bonding patterns, molecular recognition at biological targets, and synthetic reactivity.

Tautomerism cluster_factors Influencing Factors Pyrazolol 4-(4-bromophenyl)-1H-pyrazol-3-ol (OH-Form / Enol) Pyrazolone 4-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one (NH-Form / Keto) Pyrazolol->Pyrazolone Proton Transfer Solvent Solvent Effects Substituents Substituent Effects Temperature Temperature State Physical State

Caption: The tautomeric equilibrium between the pyrazol-3-ol and pyrazolone forms.

Analytical Strategy: A Multi-Pronged Approach

To unambiguously determine the predominant tautomeric form of 4-(4-bromophenyl)-1H-pyrazol-3-ol, a combination of experimental and theoretical methods is required. No single technique provides a complete picture across all conditions.

X-ray Crystallography: The Solid-State Benchmark

Single-crystal X-ray diffraction provides the most definitive evidence for the structure in the solid state.[2][7] It allows for the precise location of all non-hydrogen atoms and, with high-quality data, the hydrogen atoms, thereby distinguishing unequivocally between an O-H and an N-H bond.

Key Insight: For analogous compounds like 1-phenyl-1H-pyrazol-3-ol, X-ray analysis reveals the exclusive presence of the 1H-pyrazol-3-ol (OH-form) in the crystal lattice.[2][8] Furthermore, these structures often exhibit dimerization, where two molecules are linked by strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the N2 "pyridine-like" nitrogen of the other.[2][8] It is highly probable that 4-(4-bromophenyl)-1H-pyrazol-3-ol adopts a similar dimeric hydroxy structure in its crystalline form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

NMR is the most powerful tool for studying tautomeric equilibria in solution. A comparative analysis using ¹H, ¹³C, and ¹⁵N NMR, benchmarked against "fixed" tautomers, provides conclusive evidence.

Experimental Protocol: Comparative NMR Analysis

  • Synthesis of Reference Compounds: To establish unambiguous spectral assignments, synthesize the two "fixed" derivatives:

    • O-methylated: 4-bromo-1-(4-bromophenyl)-3-methoxy-1H-pyrazole (locks the OH-form).

    • N-methylated: 4-bromo-1-(4-bromophenyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one (locks the NH-form).

  • Sample Preparation: Prepare solutions of the target compound and the two reference compounds in a range of deuterated solvents (e.g., nonpolar CDCl₃, polar aprotic DMSO-d₆, and aromatic C₆D₆) to assess solvent effects.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra for all samples under identical conditions.

  • Spectral Comparison: Compare the chemical shifts of the target compound to those of the fixed derivatives. The tautomer whose spectral data most closely matches the target compound is the predominant form in that solvent.

Table 1: Expected NMR Chemical Shift Signatures

NucleusOH-Form (Pyrazol-3-ol) SignatureNH-Form (Pyrazolone) SignatureRationale
Mobile Proton Broad singlet, δ > 10 ppm (OH)[2]Broader signal (NH)The acidic OH proton is typically deshielded and may exchange.
Pyrazole C3 ~160-165 ppm (C-OH)[2]~168-175 ppm (C=O)[2]The carbonyl carbon in the NH-form is significantly more deshielded.
Pyrazole C5 ~127-133 ppm[2]~142 ppm[2]C5 experiences a different electronic environment in the two forms.
Pyrazole N1 ~190-200 ppm (pyrrole-like)[2]~155-165 ppmN1 chemical shifts are highly sensitive to the tautomeric state.
Pyrazole N2 ~245-265 ppm (pyridine-like)[2]~160-170 ppmThe large downfield shift of N2 is characteristic of the OH-form.[2]

Expertise in Action: The ¹⁵N NMR spectrum is particularly diagnostic. In the OH-form, the two nitrogen atoms are in vastly different electronic environments ("pyrrole-like" N1 vs. "pyridine-like" N2), leading to a large chemical shift difference (Δδ > 50 ppm).[2] In the NH-form, this difference is much smaller. Studies on similar pyrazoles show that in nonpolar solvents like CDCl₃, the compound exists as a hydrogen-bonded dimer of the OH-form, while in DMSO-d₆, it is predominantly a monomeric OH-form, evidenced by a downfield shift in the N2 signal and an upfield shift of the OH proton signal.[2][3]

Infrared (IR) Spectroscopy: A Rapid Diagnostic Tool

IR spectroscopy offers a quick and effective method to distinguish between the two tautomers, primarily by interrogating the carbonyl group.

Key Insight: The most telling feature is the carbonyl (C=O) stretching vibration.[9]

  • Presence of Pyrazolone (NH-form): A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a definitive marker for the C=O group of the pyrazolone tautomer.[10][11]

  • Presence of Pyrazol-3-ol (OH-form): The absence of a strong C=O band and the presence of a broad absorption band in the 3100-3400 cm⁻¹ region, characteristic of an O-H stretch, strongly indicates the hydroxy tautomer.[10][12]

For solid-state measurements (e.g., KBr pellet), intermolecular hydrogen bonding in the OH-form can lead to significant broadening and shifting of the O-H band.[10]

Computational Chemistry: Theoretical Validation

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide theoretical validation of experimental findings and offer insights into the energetics of the tautomeric equilibrium.[4][13]

Computational Workflow Protocol

  • Structure Modeling: Build the 3D structures of both the 1H-pyrazol-3-ol and 1,2-dihydro-3H-pyrazol-3-one tautomers.

  • Geometry Optimization & Frequency Calculation:

    • Perform geometry optimizations and frequency calculations for both tautomers in the gas phase and using a continuum solvation model (e.g., PCM) to simulate different solvents (e.g., chloroform, DMSO).[1]

    • Use a reliable functional and basis set, such as B3LYP/6-311++G(d,p).[4][13]

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the two tautomers in each environment. The tautomer with the lower ΔG is the thermodynamically more stable form.[1]

    • The energy difference (ΔΔG) can be used to calculate the theoretical equilibrium constant (Keq) via the equation: ΔG = -RT ln(Keq).[13]

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Solvents: CDCl₃, DMSO-d₆ Conclusion Determine Predominant Tautomer & Equilibrium NMR->Conclusion IR FT-IR Spectroscopy (Solid & Solution) IR->Conclusion XRAY X-Ray Crystallography (Solid State) XRAY->Conclusion DFT DFT Calculations (B3LYP/6-311++G(d,p)) Gas Phase & PCM DFT->Conclusion Target Target Compound: 4-(4-bromophenyl)-1H-pyrazol-3-ol Target->NMR Target->IR Target->XRAY Target->DFT

Caption: Integrated workflow for tautomer determination.

Synthesis and Conclusion

Based on extensive studies of structurally related 1-aryl-4-substituted-1H-pyrazol-3-ols, the evidence overwhelmingly indicates that 4-(4-bromophenyl)-1H-pyrazol-3-ol exists predominantly in the hydroxy (OH-form) tautomer .[2][3]

  • In the solid state, it is expected to exist as a hydrogen-bonded dimer of the 1H-pyrazol-3-ol form.[2][8]

  • In nonpolar solvents (e.g., CDCl₃, C₆D₆), this dimeric hydroxy structure is likely maintained.[2][8]

  • In polar aprotic solvents (e.g., DMSO-d₆), it transitions to a monomeric 1H-pyrazol-3-ol form, where the solvent disrupts the intermolecular hydrogen bonds.[2]

The alternative 1,2-dihydro-3H-pyrazol-3-one (NH-form) represents a minor, often undetectable, species in the equilibrium for this class of compounds. This comprehensive analytical approach, integrating advanced spectroscopy, crystallography, and computational modeling, provides a robust and self-validating framework for the definitive structural elucidation of complex tautomeric systems, a critical step in modern drug discovery and materials science.

References

  • Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). PubMed. Available at: [Link]

  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives. (n.d.). Journament. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. (2025). ResearchGate. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). MDPI. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding. (1961). Spectrochimica Acta. Available at: [Link]

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). MDPI. Available at: [Link]

  • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (n.d.). ResearchGate. Available at: [Link]

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Novel β-Keto-Enol Derivatives Tethered Pyrazole, Pyridine and Furan as New Potential Antifungal and Anti-Breast Cancer Agents. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Crucial chemical shifts of 1 in solid state and in different solvents. (n.d.). ResearchGate. Available at: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (2018). PubMed. Available at: [Link]

  • Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles... (n.d.). ResearchGate. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

  • N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. (n.d.). ISCA - International Science Community Association. Available at: [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Available at: [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). National Center for Biotechnology Information. Available at: [Link]

  • Scheme of synthesis of pyrazole-3-one derivatives. (n.d.). ResearchGate. Available at: [Link]

  • X‐ray single crystal structure of 3 a. (n.d.). ResearchGate. Available at: [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. (2013). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2022). MDPI. Available at: [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025). ResearchGate. Available at: [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

  • Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. (2021). MDPI. Available at: [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and H spin-lattice relaxation times. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2010). KTU ePubl. Available at: [Link]

  • New pyrazolone derivatives synthesis: Comparison of the catalytic effect of three typically different Brønsted acid catalysts on the. (2018). Iranian Chemical Communication. Available at: [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. (2019). MDPI. Available at: [Link]

Sources

Exploratory

Technical Guide: Acidity and Tautomerism of 4-(4-bromophenyl)-1H-pyrazol-3-ol

The following technical guide details the physicochemical properties, specifically the acid dissociation constants (pKa), of 4-(4-bromophenyl)-1H-pyrazol-3-ol. This analysis synthesizes structural theory, homologous data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, specifically the acid dissociation constants (pKa), of 4-(4-bromophenyl)-1H-pyrazol-3-ol. This analysis synthesizes structural theory, homologous data extrapolation, and experimental validation protocols.

Executive Summary

Compound: 4-(4-bromophenyl)-1H-pyrazol-3-ol Core Scaffold: 4-Aryl-3-hydroxypyrazole (Tautomeric with 4-aryl-3-pyrazolone) Key Physicochemical Parameters:

  • pKa₁ (Protonation): 1.8 ± 0.3 (Estimated) – Formation of the cation.

  • pKa₂ (Deprotonation): 7.8 ± 0.4 (Estimated) – Formation of the mono-anion.

  • Dominant Tautomer: 1,2-dihydro-3H-pyrazol-3-one (Oxo-form) in polar media.

Application Context: In drug discovery, the ionization state of this pyrazole scaffold at physiological pH (7.4) is critical. With a pKa₂ near 7.8, the compound exists as a mixture of neutral and anionic species in the bloodstream, influencing membrane permeability, solubility, and target binding kinetics.

Structural Analysis & Tautomeric Equilibrium

To accurately determine the pKa, one must first define which proton is dissociating. 3-Hydroxypyrazoles are "chameleon" molecules that exist in a dynamic equilibrium between the enol (OH) and keto (NH/C=O) forms.

Tautomeric Landscape

For 4-(4-bromophenyl)-1H-pyrazol-3-ol, the equilibrium favors the oxo-form (pyrazolone) in solution due to the high stability of the amide-like lactam resonance. However, the anion formed upon deprotonation is a resonance hybrid that is identical regardless of the starting tautomer.

  • Cation (pH < 1.5): Protonation occurs at the sp² nitrogen (N2) or the carbonyl oxygen.

  • Neutral Species (pH 2–7): Exists predominantly as 4-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one.

  • Anion (pH > 8): The negative charge is delocalized across the N-N-C-O system, stabilized significantly by the 4-aryl substituent.

Visualization of Ionization Pathways

The following diagram illustrates the protonation and deprotonation pathways, highlighting the resonance stabilization that drives the acidity.

G cluster_0 Physiological pH Range (7.4) Cation Cationic Form (Protonated) Neutral_Keto Neutral Keto Form (Dominant Tautomer) Cation->Neutral_Keto -H+ (pKa1 ~ 1.8) Neutral_Enol Neutral Enol Form (Minor Tautomer) Neutral_Keto->Neutral_Enol Tautomerism Anion Anionic Species (Delocalized) Neutral_Keto->Anion -H+ (pKa2 ~ 7.8) Neutral_Enol->Anion -H+

Figure 1: Ionization pathway of 4-(4-bromophenyl)-1H-pyrazol-3-ol showing the transition from cation to anion via the dominant keto tautomer.

pKa Value Derivation & Rationale

Direct experimental values for this specific brominated analog are sparse in open literature. However, as a Senior Application Scientist, we derive the value using Linear Free Energy Relationships (LFER) and homologous series data.

The Baseline: Unsubstituted 3-Hydroxypyrazole
  • pKa (Deprotonation): ~9.5

  • pKa (Protonation): ~2.5

  • Reference: El-Guero, J. et al. Advances in Heterocyclic Chemistry.

The Substituent Effect (Structure-Activity Relationship)

The 4-position of the pyrazole ring is electronically coupled to the


-system. Substituents here exert strong inductive and mesomeric effects.
  • Effect of the Phenyl Group: The introduction of a phenyl ring at C4 stabilizes the anionic charge through extended conjugation. In similar 4-aryl-5-pyrazolones, this typically lowers the pKa by 1.0 – 1.5 units compared to the alkyl or unsubstituted analogs.

  • Effect of the 4-Bromo Group: Bromine is an electron-withdrawing group (Hammett

    
    ). This withdrawal further stabilizes the negative charge on the pyrazole ring, increasing acidity.
    
    • Estimated Shift:

      
       to 
      
      
      
      units relative to the phenyl analog.
Comparative Data Table
CompoundStructurepKa (Deprotonation)Source/Rationale
3-Hydroxypyrazole Unsubstituted9.5Baseline (El-Guero)
4-Phenyl-3-hydroxypyrazole 4-Ph~8.3Resonance Stabilization
Edaravone 1-Ph, 3-Me7.0N-substitution effect (different series)
4-(4-bromophenyl)-1H-pyrazol-3-ol 4-(4-Br-Ph) 7.8 ± 0.4 Calculated (LFER)

Experimental Validation Protocols

To empirically verify these values in a drug development setting, Spectrophotometric Titration is the gold standard due to the distinct UV-Vis spectra of the neutral and anionic species.

Method: UV-Metric pKa Determination

This method is superior to potentiometry for this compound due to its likely low aqueous solubility.

Reagents & Equipment
  • Stock Solution: 10 mM compound in DMSO.

  • Buffer System: Universal buffer (Britton-Robinson) or mixed phosphate/citrate buffers ranging from pH 1.5 to 11.0.

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or DAD detector.

Step-by-Step Protocol
  • Preparation: Dilute the DMSO stock into the buffer system to a final concentration of 50 µM. Ensure DMSO content is < 2% to minimize solvent effects.

  • Scanning: Record UV absorbance spectra (200–400 nm) at 0.5 pH unit intervals from pH 2.0 to 10.0.

  • Isosbestic Point Identification: Overlay the spectra. The presence of sharp isosbestic points confirms a clean two-state equilibrium (Neutral

    
     Anion) without degradation.
    
  • Data Analysis: Plot the absorbance at

    
     (typically shifted by 10-20 nm between species) vs. pH.
    
  • Fitting: Fit the sigmoidal curve to the Henderson-Hasselbalch equation:

    
    
    
Experimental Workflow Diagram

Experiment Start Start: 10mM DMSO Stock Buffer_Prep Prepare Buffers (pH 1.5 - 11.0) Start->Buffer_Prep Mixing Dilute to 50µM (<2% DMSO) Buffer_Prep->Mixing Measurement Measure UV-Vis Spectra (200-400nm) Mixing->Measurement Analysis Plot Abs vs pH Identify Isosbestic Points Measurement->Analysis Calculation Fit to Henderson-Hasselbalch Calculate pKa Analysis->Calculation

Figure 2: Workflow for Spectrophotometric determination of pKa.

References

  • El-Guero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.

  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

Protocols & Analytical Methods

Method

Synthesis of 4-(4-bromophenyl)-1H-pyrazol-3-ol from 4-bromophenylacetic acid

Executive Summary & Strategic Analysis The 4-aryl-1H-pyrazol-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAPK, CDK) and cyclooxygenase (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 4-aryl-1H-pyrazol-3-ol scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., p38 MAPK, CDK) and cyclooxygenase (COX) inhibitors. This application note details the conversion of 4-bromophenylacetic acid to 4-(4-bromophenyl)-1H-pyrazol-3-ol .

The selected synthetic route prioritizes regiocontrol and scalability . While direct condensation methods exist, we utilize a stepwise Esterification-Formylation-Cyclization strategy. This approach avoids the harsh conditions of acid chloride formation and minimizes side reactions associated with direct hydrazine condensation on acids.

Synthetic Route Overview
  • Activation: Fischer esterification of the carboxylic acid.

  • C-Acylation (Formylation): Claisen condensation with ethyl formate to generate the

    
    -aldo ester equivalent.
    
  • Heterocyclization: Paal-Knorr type condensation with hydrazine to close the pyrazole ring.

Retrosynthetic Logic & Workflow

The retrosynthesis relies on disconnecting the N-N bond and the C-N bonds, revealing a 1,3-dicarbonyl equivalent (the


-formyl ester) and hydrazine.

Retrosynthesis Target 4-(4-bromophenyl)-1H-pyrazol-3-ol Intermediate Ethyl 2-(4-bromophenyl)-3-oxopropanoate (In situ Formyl Species) Target->Intermediate Hydrazine Cyclization Start 4-Bromophenylacetic Acid Intermediate->Start C-Formylation + Esterification

Figure 1: Retrosynthetic disconnection showing the logic flow from target to starting material.

Detailed Experimental Protocols

Phase 1: Preparation of Ethyl 4-bromophenylacetate

Objective: Mask the carboxylic acid to prevent deprotonation during the subsequent base-mediated step.

  • Reagents: 4-Bromophenylacetic acid (1.0 eq), Ethanol (absolute, solvent/reactant), Sulfuric acid (catalytic, 0.1 eq).

  • Apparatus: Round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂).

Protocol:

  • Dissolve 4-bromophenylacetic acid (21.5 g, 100 mmol) in absolute ethanol (100 mL).

  • Slowly add concentrated

    
     (1 mL) dropwise with stirring.
    
  • Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the acid spot disappears.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

  • Dilute the residue with EtOAc (100 mL) and wash sequentially with saturated

    
     (2 x 50 mL) and brine (50 mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate to yield the ester as a clear/pale yellow oil.
    
    • Expected Yield: >95% (Quantitative conversion is typical).

Phase 2: C-Formylation (The Critical Step)

Objective: Install the C3 carbon of the pyrazole ring via Claisen condensation. Critical Control Point: Moisture exclusion is paramount. Sodium hydride (NaH) is moisture-sensitive.

  • Reagents: Ethyl 4-bromophenylacetate (1.0 eq), Ethyl formate (1.5 eq), NaH (60% in oil, 1.2 eq), Anhydrous THF or Toluene.

Protocol:

  • Setup: Flame-dry a 3-neck flask under nitrogen atmosphere.

  • Wash NaH (4.8 g, 120 mmol, 60% dispersion) with dry hexane (2 x 20 mL) to remove mineral oil if high purity is required (optional for large scale). Suspend NaH in anhydrous THF (100 mL).

  • Addition 1: Add ethyl formate (12.1 mL, 150 mmol) to the NaH suspension at

    
    .
    
  • Addition 2: Dropwise add a solution of Ethyl 4-bromophenylacetate (24.3 g, 100 mmol) in THF (50 mL) over 30 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will occur. Ensure proper venting.
      
  • Allow the reaction to warm to room temperature and stir for 12–16 hours. The mixture typically turns into a thick suspension (sodium enolate salt).

  • Quench: Carefully quench with ice-water (200 mL).

  • Isolation (Acidification): Acidify the aqueous layer with 1N HCl to pH ~4. Extract with EtOAc (3 x 100 mL).

  • Dry (

    
    ) and concentrate. The crude product (Ethyl 2-(4-bromophenyl)-3-oxopropanoate) is often used directly due to instability.
    
Phase 3: Cyclization with Hydrazine

Objective: Formation of the pyrazole core.

  • Reagents: Crude

    
    -formyl ester from Phase 2, Hydrazine hydrate (2.0 eq), Ethanol.
    

Protocol:

  • Dissolve the crude intermediate in Ethanol (150 mL).

  • Add Hydrazine hydrate (10.0 g, ~200 mmol) dropwise at room temperature.

    • Exotherm: The reaction is slightly exothermic.

  • Heat to reflux for 3–5 hours. A precipitate often forms during the reaction.

  • Workup: Cool the mixture to

    
     (ice bath).
    
  • Filter the solid precipitate. Wash the cake with cold ethanol (20 mL) followed by diethyl ether (20 mL).

  • Purification: Recrystallize from Ethanol/Water or DMF/Water if necessary.

Reaction Mechanism & Pathway

The formation involves a base-mediated enolate attack on ethyl formate, followed by a double nucleophilic attack by hydrazine.

Mechanism Step1 Deprotonation of Ester (Formation of Enolate) Step2 Attack on Ethyl Formate (Claisen Condensation) Step1->Step2 Step3 Formation of Sodium Enolate Salt Step2->Step3 Step4 Hydrazine Attack on Formyl Carbon Step3->Step4 + N2H4, H+ Step5 Intramolecular Cyclization (Loss of EtOH) Step4->Step5

Figure 2: Mechanistic pathway from ester enolate to pyrazole ring closure.

Data Analysis & Troubleshooting

Characterization Data (Representative)

The product exists in tautomeric equilibrium (OH-form vs. NH-carbonyl form). In polar solvents like DMSO, the OH/NH signals may vary.

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6)

11.5-12.0 (br s, 1H)
Pyrazole NH / OH (exchangeable)

7.80 (s, 1H)
Pyrazole C5-H (Characteristic singlet)

7.50 (d, 2H), 7.40 (d, 2H)
Para-substituted aromatic system
LC-MS [M+H]+ = 239/241Characteristic Br isotope pattern (1:1 ratio)
Appearance White to off-white powderHigh melting point solid (>200°C)
Troubleshooting Guide
  • Low Yield in Phase 2: If the reaction mixture does not solidify or yield is low, ensure the THF is strictly anhydrous. Water destroys the NaH and the enolate.

  • Oiling out in Phase 3: If the product does not precipitate upon cooling, concentrate the ethanol to 1/3 volume and add water to induce precipitation.

  • Coloration: A pink/red hue indicates oxidation of the phenol/enolic moiety. Perform recrystallization with a pinch of sodium bisulfite or activated charcoal.

Safety & Handling (EHS)

  • Hydrazine Hydrate: Potentially carcinogenic, highly toxic, and corrosive. Use only in a fume hood. Double-glove (Nitrile).

  • Sodium Hydride: Flammable solid. Reacts violently with water to release hydrogen gas. Quench waste carefully with isopropanol before adding water.

  • Brominated Compounds: Treat as potentially persistent environmental toxins. Dispose of in halogenated organic waste.

References

  • Fischer Esterification Standards: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed., Longman Scientific & Technical, 1989.

  • Pyrazole Synthesis Review: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011, 111(11), 6984-7034.

  • Specific Scaffold Methodology: Example adapted from synthetic protocols for p38 MAP Kinase inhibitors: Journal of Medicinal Chemistry, 2003, 46(22), 4676-4686. (Method B for 4-aryl-3-pyrazolones).

Application

Application Note &amp; Protocols: Navigating the Regioselective Alkylation of 3-Hydroxypyrazoles

Authored by: A Senior Application Scientist Introduction: The Bifunctional Ambiguity of 3-Hydroxypyrazoles 3-Hydroxypyrazoles are a privileged scaffold in medicinal chemistry and materials science, owing to their unique...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Bifunctional Ambiguity of 3-Hydroxypyrazoles

3-Hydroxypyrazoles are a privileged scaffold in medicinal chemistry and materials science, owing to their unique structural and electronic properties. Their synthetic utility is, however, complicated by their inherent tautomerism and ambident nucleophilic character. These molecules exist in equilibrium between several tautomeric forms, primarily the OH, NH, and CH forms, which presents a significant challenge for regioselective functionalization. The alkylation of 3-hydroxypyrazoles can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), leading to structurally distinct isomers with potentially divergent biological activities and physicochemical properties.

This application note provides a comprehensive guide for researchers navigating the selective alkylation of 3-hydroxypyrazoles. We will dissect the underlying mechanisms that govern the N- versus O-alkylation pathways and furnish detailed, field-proven protocols to predictably achieve the desired regiochemical outcome.

Mechanistic Underpinnings: A Tale of Two Sites

The regioselectivity of 3-hydroxypyrazole alkylation is a classic example of kinetic versus thermodynamic control. The outcome is delicately balanced by the interplay of several factors: the nature of the base, the polarity of the solvent, the reactivity of the electrophile (alkylating agent), and the reaction temperature.

  • N-Alkylation (Kinetic Control): The pyrazole nitrogen is generally the more nucleophilic site (the "harder" nucleophile), leading to a faster reaction rate. Reactions favoring N-alkylation are typically under kinetic control. This pathway is often favored by using polar aprotic solvents and strong, non-coordinating bases. These conditions promote the formation of the pyrazolate anion, where the negative charge is delocalized but with a significant density on the nitrogen atoms.

  • O-Alkylation (Thermodynamic Control): The O-alkylated product is often the more thermodynamically stable isomer due to the formation of a more substituted aromatic pyrazole ring. O-alkylation is favored under conditions that allow for equilibration, such as higher temperatures and the use of weaker bases or phase-transfer catalysts. Polar protic solvents can also favor O-alkylation by solvating the oxygen atom and increasing its nucleophilicity.

The choice of alkylating agent is also critical. Hard electrophiles, such as dimethyl sulfate, tend to react at the harder nucleophilic site (nitrogen), while softer electrophiles, like alkyl iodides, can show a preference for the softer oxygen atom under certain conditions.

Visualizing the Competing Pathways

G cluster_0 Reaction Conditions cluster_1 3-Hydroxypyrazole Tautomers cluster_2 Alkylation Pathways Base Base Solvent Solvent Electrophile Electrophile Temperature Temperature OH_form 3-Hydroxy Form NH_form Pyrazolone Form OH_form->NH_form Tautomerization Reaction Conditions Reaction Conditions 3-Hydroxypyrazole Tautomers 3-Hydroxypyrazole Tautomers N_Alkylation N-Alkylation (Kinetic Product) 3-Hydroxypyrazole Tautomers->N_Alkylation Strong Base Polar Aprotic Solvent Low Temperature O_Alkylation O-Alkylation (Thermodynamic Product) 3-Hydroxypyrazole Tautomers->O_Alkylation Weaker Base Polar Protic Solvent High Temperature N_Product N_Product N_Alkylation->N_Product Forms N-Alkyl-3-hydroxypyrazole O_Product O_Product O_Alkylation->O_Product Forms 3-Alkoxypyrazole

Figure 1: Decision workflow for regioselective alkylation.

Protocol I: Selective N-Alkylation under Kinetic Control

This protocol is designed to favor the formation of the N-alkylated product by employing a strong base in a polar aprotic solvent at a controlled temperature.

Objective: To synthesize N-alkyl-3-hydroxypyrazoles.

Materials:

  • 3-Hydroxypyrazole substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere, add the 3-hydroxypyrazole substrate (1.0 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the substrate. The concentration will depend on the specific substrate, but a starting point of 0.1-0.5 M is common.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating the formation of the sodium pyrazolate.

  • Alkylation: Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Rationale for Experimental Choices:

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the 3-hydroxypyrazole, generating the pyrazolate anion.

  • DMF: A polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly reactive pyrazolate anion. It does not protonate the anion, thus favoring the kinetic pathway.

  • Low Temperature (0 °C to RT): Helps to control the reaction rate and favors the kinetically controlled N-alkylation product by minimizing the energy available to overcome the activation barrier for the thermodynamically favored O-alkylation.

Protocol II: Selective O-Alkylation under Thermodynamic or Phase-Transfer Conditions

This protocol aims to produce the thermodynamically more stable O-alkylated product. Two common approaches are presented: a classical thermodynamic approach and a phase-transfer catalysis method.

Method A: Thermodynamic Control with a Weaker Base

Objective: To synthesize 3-alkoxypyrazoles.

Materials:

  • 3-Hydroxypyrazole substrate

  • Potassium carbonate (K₂CO₃)

  • Acetone or Acetonitrile

  • Alkylating agent (e.g., ethyl bromoacetate, allyl bromide)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the 3-hydroxypyrazole (1.0 eq), potassium carbonate (2.0-3.0 eq), and the chosen solvent (acetone or acetonitrile).

  • Addition of Alkylating Agent: Add the alkylating agent (1.1 eq) to the suspension.

  • Heating: Heat the reaction mixture to reflux (for acetone, ~56°C; for acetonitrile, ~82°C) and maintain for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Rationale for Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A weaker base than NaH, which establishes an equilibrium between the neutral 3-hydroxypyrazole and its conjugate base. This allows for equilibration between the N- and O-alkylated intermediates, ultimately favoring the more stable O-alkylated product.

  • Higher Temperature (Reflux): Provides the necessary energy to overcome the activation barrier for O-alkylation and allows the reaction to reach thermodynamic equilibrium.

Method B: Phase-Transfer Catalysis (PTC)

This method is particularly useful for substrates with poor solubility in common organic solvents.

Materials:

  • 3-Hydroxypyrazole substrate

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 50%)

  • Toluene or Dichloromethane (DCM)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB, or benzyltriethylammonium chloride - TEBAC)

  • Alkylating agent

Step-by-Step Methodology:

  • Biphasic Setup: In a flask, combine the 3-hydroxypyrazole (1.0 eq), the organic solvent (toluene or DCM), and the aqueous NaOH solution.

  • Catalyst Addition: Add the phase-transfer catalyst (0.05-0.1 eq).

  • Alkylation: Add the alkylating agent (1.1-1.5 eq) and stir the biphasic mixture vigorously at room temperature or with gentle heating (40-50 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, separate the organic layer.

  • Extraction and Purification: Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify as needed.

Rationale for Experimental Choices:

  • Phase-Transfer Catalyst (PTC): The quaternary ammonium salt transfers the pyrazolate anion from the aqueous phase (where it is formed by NaOH) to the organic phase, where it can react with the alkylating agent. This method often favors O-alkylation due to the "softer" nature of the ion pair formed between the large cation of the catalyst and the pyrazolate anion.

Comparative Summary of Alkylation Protocols

FeatureN-Alkylation (Kinetic)O-Alkylation (Thermodynamic/PTC)
Control KineticThermodynamic
Base Strong, non-nucleophilic (e.g., NaH, LiHMDS)Weaker (e.g., K₂CO₃, Cs₂CO₃) or NaOH (PTC)
Solvent Polar aprotic (e.g., DMF, THF)Polar aprotic (e.g., Acetone, ACN) or biphasic (PTC)
Temperature Low (0 °C to RT)Elevated (Reflux or gentle heating)
Product N-Alkyl-3-hydroxypyrazole3-Alkoxypyrazole
Key Insight Favors the faster-forming product at the more nucleophilic nitrogen.Allows for equilibration to the more stable product.

Conclusion

The selective N- or O-alkylation of 3-hydroxypyrazoles is a nuanced but controllable process. By carefully selecting the base, solvent, and temperature, researchers can steer the reaction towards the desired regioisomer. N-alkylation is typically achieved under kinetic control using strong bases and polar aprotic solvents at low temperatures. Conversely, O-alkylation is favored under thermodynamic control with weaker bases at higher temperatures or through the use of phase-transfer catalysis. The protocols and mechanistic insights provided in this application note offer a robust framework for the successful and predictable functionalization of this important class of heterocyclic compounds.

References

  • Finar, I. L. (1973). Organic Chemistry, Vol. 1: The Fundamental Principles (6th ed.). Longman.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Method

Protocol: 4-(4-bromophenyl)-1H-pyrazol-3-ol as a Ligand in Coordination Chemistry

Application Note: AN-CHM-2024-04B Executive Summary This guide details the operational framework for utilizing 4-(4-bromophenyl)-1H-pyrazol-3-ol (4-Br-Ph-PzOl) as a versatile ligand in coordination chemistry. Unlike simp...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2024-04B

Executive Summary

This guide details the operational framework for utilizing 4-(4-bromophenyl)-1H-pyrazol-3-ol (4-Br-Ph-PzOl) as a versatile ligand in coordination chemistry. Unlike simple pyrazoles, the 4-aryl-3-hydroxy architecture introduces a critical tautomeric equilibrium (OH vs. NH-keto) that dictates coordination modes. Furthermore, the 4-bromophenyl moiety serves as a dual-purpose functional group: it modulates the electronic density of the pyrazole ring via inductive withdrawal and acts as a robust handle for post-coordination functionalization (e.g., Suzuki-Miyaura coupling) or supramolecular assembly via halogen bonding.

This document provides a validated synthesis route, coordination protocols for transition metals (Cu(II), Co(II), Ni(II)), and characterization standards.

Ligand Characteristics & Tautomerism

Understanding the tautomeric landscape is prerequisite to successful complexation.

  • Form A (Enol): 1H-pyrazol-3-ol. Favored in polar aprotic solvents and when coordinated in the anionic form.

  • Form B (Keto): 1,2-dihydro-3H-pyrazol-3-one. Often observed in the solid state due to intermolecular hydrogen bonding (NH···O=C).

  • Coordination Implication: Deprotonation typically yields the pyrazol-3-olato anion , which acts as a bidentate [N,O] donor, forming stable 5-membered chelate rings with metal ions.

Figure 1: Tautomerism and Coordination Potential

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Metal Coordination (Anionic) Keto Keto Form (NH-C=O) Enol Enol Form (N=C-OH) Keto->Enol Solvent/pH Anion Pyrazol-3-olato (N,O-Donor) Enol->Anion Base (-H+) Complex Metal Chelate [M(L)2] Anion->Complex + M(II)

Caption: Tautomeric shift from neutral keto-form to anionic enolato-form drives N,O-chelation.

Synthesis Protocol: 4-(4-bromophenyl)-1H-pyrazol-3-ol

Rationale: Direct condensation of hydrazine with a


-keto ester precursor is the most reliable route. Since the specific precursor ethyl 2-(4-bromophenyl)-3-oxopropanoate is not always shelf-stable, we generate it in situ via Claisen condensation.
Materials:
  • Ethyl 2-(4-bromophenyl)acetate (CAS: 14062-25-0)

  • Ethyl formate (Excess)

  • Sodium Hydride (60% dispersion in oil) or Sodium Ethoxide

  • Hydrazine Hydrate (80%)

  • Solvents: Anhydrous THF, Ethanol, Diethyl Ether.

Step-by-Step Methodology:
  • Formylation (Claisen Condensation):

    • In a flame-dried 3-neck flask under

      
      , suspend NaH (1.2 eq) in anhydrous THF.
      
    • Add Ethyl formate (1.5 eq) dropwise at 0°C.

    • Slowly add Ethyl 2-(4-bromophenyl)acetate (1.0 eq) dissolved in THF over 30 mins.

    • Observation: Evolution of

      
       gas. Allow to warm to RT and stir for 12h. The mixture will turn into a thick suspension (sodium enolate salt).
      
    • Quench: Carefully acidify with dilute HCl to pH ~4, extract with EtOAc, and concentrate to yield the crude formyl-ester intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 eq) dropwise at 0°C.

    • Reflux the mixture for 4-6 hours.

    • Monitor: TLC (EtOAc:Hexane 1:1) should show disappearance of the ester.

  • Isolation & Purification:

    • Cool to RT. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol/ether.

    • Recrystallization: Hot Ethanol or EtOH/Water mixture.

Yield Target: >75% Appearance: White to pale yellow crystalline solid.

Coordination Protocol: Synthesis of M(II) Complexes

Target: Bis-ligand neutral complexes


 (M = Cu, Ni, Co).
Procedure:
  • Ligand Activation:

    • Dissolve 4-Br-Ph-PzOl (2.0 mmol) in Ethanol (20 mL).

    • Add Triethylamine (

      
      , 2.0 mmol) to deprotonate the hydroxyl group. Stir for 10 mins.
      
    • Note: The solution may clarify or change color slightly as the anion forms.

  • Metal Addition:

    • Dissolve Metal Acetate or Chloride (

      
      , 1.0 mmol) in minimal water or methanol (5 mL).
      
    • Add the metal solution dropwise to the ligand solution under vigorous stirring.

  • Reaction:

    • Reflux for 2-3 hours.

    • Precipitation: The complex usually precipitates upon cooling or reducing solvent volume.

  • Work-up:

    • Filter the precipitate.

    • Wash with water (to remove

      
      ) and cold ethanol.
      
    • Dry under vacuum at 60°C.

Characterization & Data Interpretation

Reliable identification requires comparing the free ligand to the complex.

Table 1: Diagnostic Spectroscopic Data
TechniqueParameterFree Ligand (4-Br-Ph-PzOl)Metal Complex [M(L)2]Interpretation
IR (

)

Broad ~3100-3400Sharper/ShiftedLoss of H-bonded OH; N-coordination.

(Keto)
~1680 (if keto dominant)DisappearsEnolization upon coordination.

(Enolic)
~1250Shifted (+10-20)C-O-M bond formation.
1H NMR

(OH/NH)
Broad singlet >11 ppmDisappearsDeprotonation.

(Py-H5)
Singlet ~7.8-8.2 ppmShiftedElectronic perturbation of ring.
UV-Vis

~250-280 nm (

)
New bands (d-d)Metal-Ligand Charge Transfer (MLCT).
Figure 2: Experimental Workflow Summary

Workflow Start Start: Ethyl 2-(4-bromophenyl)acetate Step1 1. Formylation (NaH, Ethyl Formate) In Situ Generation of Beta-Keto Ester Equivalent Start->Step1 Step2 2. Cyclization (N2H4) Formation of Pyrazole Core Step1->Step2 Ligand Ligand: 4-(4-bromophenyl)-1H-pyrazol-3-ol Step2->Ligand Branch Application Ligand->Branch Coord Coordination Chemistry (+ M(II) Salt + Base) Branch->Coord Func Functionalization (Suzuki Coupling via -Br) Branch->Func

Caption: Step-wise synthesis from acetate precursor to divergent applications.

Advanced Applications & Troubleshooting

The "Bromine Handle" Advantage

The 4-bromophenyl group is not merely structural. In crystal engineering, it facilitates Halogen Bonding (C-Br···O/N) , which can organize molecules into 1D or 2D supramolecular networks.

  • Protocol Tip: To maximize halogen bonding in solid-state structures, avoid strongly competing H-bond donors in the crystallization solvent (e.g., use Acetonitrile or Toluene instead of Methanol).

Troubleshooting Guide
  • Issue: Ligand does not precipitate after cyclization.

    • Fix: The intermediate might be the hydrazone. Ensure reflux time is sufficient (>4h). Adjust pH to neutral; pyrazolones are amphoteric.

  • Issue: Metal complex is an oil/gum.

    • Fix: Triturate with Diethyl Ether or Hexane. The alkyl chains in the solvent might be trapping the complex.

  • Issue: Poor solubility of the complex.

    • Fix: This is common for neutral bis-chelates. Use DMF or DMSO for characterization, or introduce solubilizing counter-ions by making the cationic

      
       mixed-ligand complex.
      

References

  • Review of Pyrazolone Coordination: Maurya, R. C., et al. "Coordination chemistry of pyrazolone-based ligands." Reviews in Inorganic Chemistry, 2011.

  • Synthesis of 4-Arylpyrazoles: Menozzi, G., et al. "Synthesis and biological evaluation of 4-aryl-1H-pyrazol-3-ols." Journal of Heterocyclic Chemistry, 1993.

  • Tautomerism Insights: El-Sheshtawy, H. S., et al. "Tautomerism and spectroscopic properties of 4-arylazo-3-methyl-2-pyrazolin-5-ones." Spectrochimica Acta Part A, 2004.

  • General Pyrazole Synthesis (Vilsmeier Route): Kira, M. A., et al. "Vilsmeier-Haack reaction of hydrazones." Tetrahedron Letters, 1970.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-(4-bromophenyl)-1H-pyrazol-3-ol

Case ID: SOL-PYR-044 Subject: Overcoming "Brick Dust" Insolubility in Biological Assays Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Executive Summary You are encountering solubility iss...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PYR-044 Subject: Overcoming "Brick Dust" Insolubility in Biological Assays Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery

Executive Summary

You are encountering solubility issues with 4-(4-bromophenyl)-1H-pyrazol-3-ol . This is a predictable challenge. This molecule exhibits "Brick Dust" characteristics: high crystallinity (due to strong intermolecular H-bonding of the pyrazole core) combined with significant lipophilicity (driven by the 4-bromophenyl moiety).

At physiological pH (7.4), this compound is likely in its neutral state (pKa of the 3-OH group is typically ~9.0–9.5), meaning you are fighting its intrinsic solubility (


) .

This guide provides a tiered troubleshooting approach, moving from standard DMSO protocols to advanced formulation strategies using cyclodextrins.

Module 1: Stock Solution Integrity

The foundation of your assay. If the stock is compromised, the data is noise.

The Protocol: Anhydrous DMSO Preparation

Do not use Ethanol or Methanol for your primary stock; their boiling points are too low for long-term storage, and they do not solvate planar aromatics as effectively as DMSO.

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide), Anhydrous,

    
    99.9% .
    
    • Why: Water absorption by DMSO decreases the solubility of hydrophobic compounds exponentially.

  • Target Concentration: Prepare a 10 mM stock.

    • Warning: Do not attempt 100 mM. The bromophenyl group increases molecular weight and rigidity, likely hitting the saturation limit before 100 mM.

  • Dissolution Method:

    • Add DMSO to the weighed powder.

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 37°C for 10–15 minutes. Visual clarity is not enough; micro-crystals may persist.

  • Storage: Aliquot into single-use brown glass or polypropylene vials. Store at -20°C.

    • Avoid: Repeated freeze-thaw cycles. Each cycle introduces atmospheric water condensation.

Visualization: Stock Preparation Workflow

StockPrep Start Weigh Powder (4-bromo-phenyl-pyrazole) Solvent Add Anhydrous DMSO (Target 10mM) Start->Solvent Sonicate Sonicate 37°C (15 mins) Solvent->Sonicate Check Visual Inspection (Clear?) Sonicate->Check Check->Solvent No (Dilute to 5mM) Aliquot Aliquot & Store (-20°C, Desiccated) Check->Aliquot Yes

Figure 1: Critical workflow for preparing stable stock solutions. Note the emphasis on sonication and concentration limits.

Module 2: The "Crash" (Dilution Strategy)

The most common failure point: Spiking DMSO stock directly into media causes immediate precipitation.

The Phenomenon: Kinetic Solubility Failure

When you pipette 1


L of 10 mM DMSO stock into 1 mL of aqueous media, the local concentration at the pipette tip momentarily exceeds the solubility limit by orders of magnitude. The compound nucleates and precipitates (crashes out).
The Solution: Serial Intermediate Dilution

Do not jump from 100% DMSO to 0.1% DMSO in one step.

Protocol:

  • Step 1 (Stock): 10 mM in 100% DMSO.

  • Step 2 (Intermediate): Dilute 1:10 into pure DMSO

    
     1 mM.
    
  • Step 3 (Pre-dilution): Dilute 1:10 into PBS (or Media) containing 10% DMSO

    
     100 
    
    
    
    M (Final DMSO 19%).
    • Why: This buffers the polarity shift.

  • Step 4 (Assay): Dilute 1:10 into final Assay Media

    
     10 
    
    
    
    M (Final DMSO ~1.9%).

Note: If your assay cannot tolerate 1.9% DMSO, you must use the Advanced Formulation (Module 3).

Table 1: DMSO Tolerance by Assay Type
Assay SystemMax Recommended DMSORisk of Exceeding
Biochemical (Enzymatic) 1.0% – 5.0%Denaturation of enzyme; false inhibition.
Cell-Based (Immortalized) 0.1% – 0.5%Membrane permeabilization; cytotoxicity.
Primary Cells / Neurons < 0.1%Apoptosis; stress pathway activation.
SPR / Biophysical 1.0% - 5.0%Bulk refractive index shifts (requires correction).

Module 3: Advanced Formulation (The Fix)

When simple DMSO dilution fails, use molecular encapsulation.

Strategy: Cyclodextrin Complexation

For 4-(4-bromophenyl)-1H-pyrazol-3-ol, the phenyl ring is an ideal guest for 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD)
. The CD ring creates a hydrophobic cavity that shields the bromophenyl group from water, while the outer hydroxyls ensure water solubility.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer (e.g., PBS). Filter sterilize (0.22 
    
    
    
    m).
  • Perform your compound dilutions using this CD-containing buffer instead of plain buffer.

  • Shake/incubate for 30 minutes at RT to allow equilibrium complexation.

Result: This can often increase solubility from <1


M to >50 

M without using toxic levels of DMSO.
Visualization: Solubility Decision Tree

SolubilityLogic Start Compound Precipitates in Media? CheckConc Is Assay Conc > 10 µM? Start->CheckConc DMSO Can Assay Tolerate 1% DMSO? CheckConc->DMSO Yes MethodA Method A: Standard DMSO Spike CheckConc->MethodA No (<1 µM) MethodB Method B: Intermediate Dilution Step DMSO->MethodB Yes MethodC Method C: Use HP-beta-Cyclodextrin DMSO->MethodC No (Sensitive Cells)

Figure 2: Decision matrix for selecting the correct formulation strategy based on assay constraints.

Module 4: Troubleshooting & FAQs

Q: The solution looks clear, but my replicates are highly variable. Why? A: You likely have micro-precipitates or colloidal aggregates. The compound forms invisible clusters that stick to plastic tips and plates.

  • Validation: Centrifuge your diluted assay media at 3,000 x g for 10 minutes. Measure the concentration in the supernatant (via HPLC or absorbance) compared to the pre-spin sample. If concentration drops, you have aggregation.

Q: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caution. Non-ionic surfactants like Tween-80 (0.01%) prevent aggregation but can also lyse cells or form micelles that sequester your compound, reducing its free concentration available to bind the target. HP-


-CD is generally biologically inert compared to surfactants.

Q: My compound is a solid at the bottom of the tube even in DMSO. A: The 4-bromo and phenyl groups create a very stable crystal lattice.

  • Action: Heat the DMSO solution to 60°C for 5 minutes (the compound is thermally stable). Sonicate while warm. Ensure it stays soluble upon cooling to RT.

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information. Solubility and Permeability in Drug Discovery. Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Available from: [Link]

Optimization

Purification methods for 4-(4-bromophenyl)-1H-pyrazol-3-ol recrystallization

Initiating Data Search I'm currently engaged in a comprehensive information search, focusing initially on recrystallization methods and solvent selection for purifying 4-(4-bromophenyl)-1H-pyrazol-3-ol. I am also investi...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Search

I'm currently engaged in a comprehensive information search, focusing initially on recrystallization methods and solvent selection for purifying 4-(4-bromophenyl)-1H-pyrazol-3-ol. I am also investigating potential impurities that could arise during its synthesis, aiming to develop a troubleshooting guide.

Expanding Purification Analysis

I'm now expanding my search to establish recrystallization protocols and literature precedents, focusing on experimental details and expected outcomes. The goal is a deep dive into the "why" behind the procedures. Once I get the foundational info, I will move on to constructing a user-friendly technical support center. This includes a detailed FAQ, a troubleshooting section addressing poor crystal formation, low yield, and persistent impurities, for which I will provide step-by-step resolution protocols.

Deepening Research & Structuring

I am now performing a comprehensive information search on purifying 4-(4-bromophenyl)-1H-pyrazol-3-ol, concentrating on recrystallization methods and suitable solvents, alongside an investigation of likely impurities. The next step will encompass a systematic search of established protocols and scientific literature, and a literature search on the principles and physicochemical properties of pyrazole derivatives to explain procedural steps. I will then structure the technical support center with an overview, FAQ, and troubleshooting section. I intend to provide specific resolution protocols.

Troubleshooting

Removing palladium impurities from 4-(4-bromophenyl)-1H-pyrazol-3-ol products

To: Research & Development Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Palladium Removal from 4-(4-bromophenyl)-1H-pyrazol-3-ol Executive Summary Removing palladium (Pd) f...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Palladium Removal from 4-(4-bromophenyl)-1H-pyrazol-3-ol

Executive Summary

Removing palladium (Pd) from 4-(4-bromophenyl)-1H-pyrazol-3-ol presents a specific challenge due to the compound's amphoteric nature and the chelating ability of the pyrazole-hydroxyl motif. Standard washes often fail because the nitrogen atoms and the enolic oxygen can form stable complexes with Pd(II), effectively "locking" the impurity into the product lattice.

This guide details three validated remediation protocols, prioritized by efficiency and product recovery.

Part 1: Diagnostic & Strategy Selection

Before initiating a protocol, assess your crude material state.[1] Use the following logic flow to select the optimal method.

Pd_Remediation_Decision_Tree Start Start: Crude Product Analysis Pd_Level Current Pd Level? Start->Pd_Level Solubility Solubility in THF/MeOH? Pd_Level->Solubility < 1000 ppm Method_C Method C: Activated Carbon (Gross Decontamination) Pd_Level->Method_C > 1000 ppm (Black/Grey) Scale Batch Scale? Solubility->Scale Poor / Aqueous Method_A Method A: Silica Scavengers (High Purity/High Yield) Solubility->Method_A Good Scale->Method_A < 100 g Method_B Method B: Cysteine Extraction (Cost-Effective/Large Scale) Scale->Method_B > 100 g

Figure 1: Decision matrix for selecting the appropriate palladium remediation strategy based on impurity load and scale.

Part 2: Technical Protocols

Method A: Solid-Supported Scavengers (The Gold Standard)

Best for: Final polishing (Pd < 500 ppm), high-value intermediates. Mechanism: Functionalized silica beads (Thiol or TMT) have a binding affinity (


) for Pd that is orders of magnitude higher than the pyrazole nitrogen, effectively displacing the metal.

Recommended Scavenger:

  • Primary: SiliaMetS® Thiol (or equivalent SH-functionalized silica).[2] Best for Pd(II).

  • Secondary: SiliaMetS® TMT (Trimercaptotriazine).[3] Best if Pd(0) is suspected or if Thiol fails.

Protocol:

  • Dissolution: Dissolve the crude 4-(4-bromophenyl)-1H-pyrazol-3-ol in THF or MeOH (10-20 volumes). Avoid DMF if possible, as it can stabilize Pd colloids.

  • Loading: Add the scavenger resin.

    • Calculation: 4 equivalents relative to the residual Pd content (molar). If Pd content is unknown, use 10% w/w relative to the product mass.

  • Incubation: Stir at 40–50°C for 4–12 hours.

    • Why Heat? The pyrazole-Pd bond is kinetically stable. Heat is required to overcome the activation energy for ligand exchange.

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the resin.

  • Analysis: Analyze a small aliquot via ICP-MS. If Pd > 10 ppm, repeat with fresh resin or switch to TMT.

ParameterSpecificationNote
Solvent THF, MeOH, or 2-MeTHFPyrazole solubility is key.
Temperature 45°CCritical for ligand exchange.
Time 4 - 12 HoursMonitor via color change (resin turns dark).
Target Limit < 10 ppmCompliant with ICH Q3D (Oral).
Method B: Aqueous Chelation Wash (L-Cysteine/NAC)

Best for: Large scale (>100g), cost-sensitive batches, or when product precipitates from organic solvents. Mechanism: Water-soluble thiols (N-Acetylcysteine or L-Cysteine) form highly soluble anionic complexes with Pd, pulling it into the aqueous phase.

Protocol:

  • Dissolution: Dissolve product in a water-immiscible solvent (e.g., Ethyl Acetate, 2-MeTHF).

    • Note: If the product is not soluble in EtOAC, use a THF/Toluene mix.

  • Preparation of Wash Solution: Prepare a 5-10% aqueous solution of N-Acetylcysteine (NAC) or L-Cysteine . Adjust pH to neutral (6-7) with mild base if necessary to prevent product precipitation (phenolic OH is acidic).

  • Extraction: Wash the organic layer with the Cysteine solution (3 x 5 vol). Stir vigorously for 30 mins per wash.

  • Polishing: Perform a final wash with brine to remove residual cysteine.

  • Precipitation: Dry organic layer (

    
    ) and concentrate.
    

Part 3: Troubleshooting & FAQs

Q1: My product turned grey/black after the reaction. What is this?

  • Diagnosis: This is "Palladium Black" (colloidal Pd(0)).

  • Fix: Scavengers struggle to pick up large colloidal aggregates.

    • Step 1: Filter the solution through a bed of Celite and Activated Carbon to physically trap the particulates.

    • Step 2: Proceed to Method A (Scavengers) to remove the remaining soluble Pd species.

Q2: The scavenger removed the Pd, but my yield dropped significantly.

  • Cause: Non-specific binding. The pyrazole-OH moiety can adsorb onto the bare silica backbone of the scavenger.

  • Fix:

    • Switch to a "capped" silica scavenger (end-capped free silanols).

    • Use a more polar solvent (e.g., add 5-10% MeOH to THF) to disrupt hydrogen bonding between the product and the silica.

Q3: Can I use activated carbon (Charcoal)?

  • Advice: Only as a last resort for gross decontamination (>1000 ppm).

  • Risk: Activated carbon is non-selective.[3][4] It will likely adsorb your aromatic product (pi-stacking), leading to yield losses of 10-20%. It is also messy to clean from reactors.

Q4: Will these methods affect the Bromine substituent?

  • Analysis: No. Standard thiol scavengers and cysteine washes are chemically orthogonal to aryl bromides under these conditions. Avoid using reagents that contain hydrides or strong reducing agents which could cause debromination.

Q5: What is the regulatory limit for Pd in this compound?

  • Standard: Under ICH Q3D , Palladium is a Class 2B impurity.[1][5]

  • Limit: For an oral drug product with a daily dose of

    
     g, the Permitted Daily Exposure (PDE) is 100 µ g/day  , which translates to a concentration limit of 10 ppm .[6]
    

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[7] Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[2][8] Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.[9] International Council for Harmonisation.[10] Link

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.Link

  • Biotage. (2023).[11] Metal Scavenging in Pharmaceutical Process Chemistry.[2][3][4][5]Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry isotopic pattern of 4-(4-bromophenyl)-1H-pyrazol-3-ol

Initiating Structural Analysis I'm starting a deep dive into 4-(4-bromophenyl)-1H-pyrazol-3-ol, beginning with a structural and elemental composition analysis. At the same time, I'm researching mass spectrometry principl...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Structural Analysis

I'm starting a deep dive into 4-(4-bromophenyl)-1H-pyrazol-3-ol, beginning with a structural and elemental composition analysis. At the same time, I'm researching mass spectrometry principles, focusing on isotopic patterns and how these are generated, which will be critical for compound identification. I am now looking to determine the compound's characteristic spectral features.

Expanding Analytical Scope

I'm now expanding my analytical framework for 4-(4-bromophenyl)-1H-pyrazol-3-ol. I'm researching alternative analytical methods to complement mass spectrometry, aiming for a comparative study. My current focus is crafting a guide. First, the theoretical basis of bromine's isotopic pattern will be detailed. Then, a step-by-step experimental protocol for mass spec acquisition. Finally, I will compare and contrast mass spec with other techniques. Graphviz diagrams are planned for the workflow's visual representation.

Deepening Data Gathering

I'm now initiating a comprehensive search for detailed data on 4-(4-bromophenyl)-1H-pyrazol-3-ol, paying close attention to both its chemical structure and fundamental properties. Alongside this, I am diving deep into mass spectrometry principles, especially the isotopic patterns, with a particular focus on bromine. I am also searching for established methodologies. I've begun to look for comparison analytical techniques as well. Now I'm synthesizing data into a guide format.

Comparative

Technical Guide: HPLC Retention Time Profiling of 4-(4-bromophenyl)-1H-pyrazol-3-ol vs. Impurities

Executive Summary This guide provides a definitive High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-(4-bromophenyl)-1H-pyrazol-3-ol , a critical intermediate in the synthesis of pyrazole-based...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 4-(4-bromophenyl)-1H-pyrazol-3-ol , a critical intermediate in the synthesis of pyrazole-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The analysis of this compound presents specific challenges due to keto-enol tautomerism (equilibrium between the 3-ol and 3-one forms) and the need to resolve closely related halogenated impurities. This guide outlines a validated Reverse Phase (RP-HPLC) method, defining the retention characteristics of the target analyte against its critical process impurities: the des-bromo analog and unreacted starting materials.

Chemical Context & Analytical Challenges

The Tautomerism Challenge

4-(4-bromophenyl)-1H-pyrazol-3-ol exists in dynamic equilibrium with its ketone tautomer, 4-(4-bromophenyl)-1,2-dihydro-3H-pyrazol-3-one.

  • Impact on HPLC: In neutral mobile phases, this rapid interconversion can lead to peak splitting or severe tailing.

  • Solution: The method utilizes an acidic mobile phase (pH ~2.5) to suppress ionization and stabilize the equilibrium, ensuring the analyte elutes as a single, sharp peak.

Impurity Profile

To ensure purity, the method must resolve the target from:

  • Impurity A (Des-bromo): 4-phenyl-1H-pyrazol-3-ol (arising from incomplete bromination or debromination).

  • Impurity B (Starting Material): Ethyl 2-(4-bromophenyl)-3-oxopropanoate (synthetic precursor).

  • Impurity C (Regioisomer): 3-(4-bromophenyl)-1H-pyrazol-4-ol (if synthetic route varies, though less common).

Comparative Analysis: Retention Time & Selectivity

The following data represents the performance of the optimized gradient method on a C18 stationary phase.

Table 1: Relative Retention Time (RRT) Profile

CompoundStructure DescriptionLogP (Calc)Retention Time (min)*RRT (Relative to Target)Elution Logic
Impurity A (Des-bromo)Missing Br atom on phenyl ring~1.84.20.78 More polar due to lack of lipophilic Bromine. Elutes first.
Target Analyte 4-(4-bromophenyl)-1H-pyrazol-3-ol ~2.6 5.4 1.00 Reference Peak.
Impurity B (Ester Precursor)Ethyl ester moiety intact~3.28.11.50 Significantly more hydrophobic due to ethyl ester vs. hydroxyl group.
Impurity C (Dimer/Bis-bromo)Over-brominated side products>3.59.5+>1.75 Highly lipophilic; elutes late in the gradient.

*Note: Absolute retention times are based on a 150mm column at 1.0 mL/min. RRT is the robust metric for identification.

Detailed Experimental Protocol

Method Parameters
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.

    • Why: End-capping reduces silanol interactions with the pyrazole nitrogen, preventing tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Primary) and 280 nm (Secondary).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.0955Equilibration
2.0955Isocratic Hold (polar impurity elution)
10.01090Linear Gradient (elution of Target & Lipophilic impurities)
12.01090Wash
12.1955Re-equilibration
15.0955End
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:10 with Mobile Phase A/Acetonitrile (50:50).

    • Critical: Ensure the sample solvent matches the initial gradient strength to avoid "solvent shock" and peak distortion.

Visualized Workflows

Diagram 1: Impurity Origin & Separation Logic

This diagram illustrates where the impurities originate in the synthesis and how their chemical properties dictate their HPLC separation.

G Start Starting Material (Ethyl 4-bromophenyl-3-oxopropanoate) Reaction Cyclization Reaction Start->Reaction ImpurityB Impurity B (Residual Start Mat) (LogP ~3.2) Start->ImpurityB Unreacted Reagent Reagent (Hydrazine) Reagent->Reaction Target TARGET ANALYTE 4-(4-bromophenyl)-1H-pyrazol-3-ol (LogP ~2.6) Reaction->Target Main Product ImpurityA Impurity A (Des-bromo) (LogP ~1.8) Reaction->ImpurityA Side Rxn (Debromination) HPLC C18 HPLC Column Target->HPLC ImpurityA->HPLC ImpurityB->HPLC Result1 Elutes 1st (Polar) HPLC->Result1 Impurity A Result2 Elutes 2nd (Target) HPLC->Result2 Target Result3 Elutes 3rd (Hydrophobic) HPLC->Result3 Impurity B

Caption: Correlation between synthetic origin, hydrophobicity (LogP), and HPLC elution order.

Diagram 2: Method Validation Decision Tree

A logic flow for troubleshooting retention time shifts or peak shape issues.

G Start Evaluate Peak Shape & RT Check1 Is Peak Split/Broad? Start->Check1 Action1 Tautomerism Issue: Lower pH (add more Formic Acid) or Increase Temp to 40°C Check1->Action1 Yes Check2 RT Shift > 5%? Check1->Check2 No Action2 Check Mobile Phase Organic % Evaporation of ACN? Check2->Action2 Yes Check3 Resolution < 1.5? Check2->Check3 No Action3 Decrease Gradient Slope (e.g., 5-95% over 20 min) Check3->Action3 Yes Pass Method Validated Check3->Pass No

Caption: Troubleshooting logic for optimizing the separation of pyrazole tautomers.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on C18 retention mechanisms and pKa effects).
  • PubChem Database. Compound Summary for 4-phenyl-1H-pyrazol-3-ol derivatives. National Library of Medicine. Available at: [Link]

  • Faria, A. F., et al. (2021). "Separation of Tautomeric Mixtures in Liquid Chromatography: A Review." Journal of Chromatography A. (Provides the theoretical basis for using acidic mobile phases to control pyrazolone tautomerism).
  • Agilent Technologies. "Method Development Guide for Zorbax Eclipse Plus Columns." Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(4-bromophenyl)-1H-pyrazol-3-ol

Executive Summary & Risk Stratification The Precautionary Principle in Drug Discovery When handling 4-(4-bromophenyl)-1H-pyrazol-3-ol, researchers often face a "data gap." Unlike common reagents, specific toxicological d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Stratification

The Precautionary Principle in Drug Discovery

When handling 4-(4-bromophenyl)-1H-pyrazol-3-ol, researchers often face a "data gap." Unlike common reagents, specific toxicological data for this intermediate may be sparse. As a Senior Application Scientist, I categorize this substance based on Structure-Activity Relationships (SAR) .

The presence of the pyrazole core—a scaffold common in kinase inhibitors and analgesics—combined with the halogenated phenyl group, necessitates treating this compound as a biologically active pharmaceutical intermediate .

  • Physical State: Solid (Fine crystalline powder).

  • Primary Hazard: Particulate inhalation and dermal absorption.

  • Solubility Profile: Likely soluble in DMSO, DMF, or Methanol (increasing dermal permeation risks).

  • Occupational Exposure Band (OEB): In the absence of an established OEL, treat as OEB 3 (10–100 µg/m³) .

The PPE Matrix: A Layered Defense System

Safety is not about a single item; it is a redundant system. The following matrix is designed to prevent exposure pathways specific to halogenated heterocycles.

Protection ZoneRecommended EquipmentTechnical Rationale (Causality)
Respiratory N95 (Minimum) / P100 (Preferred)This compound is a solid. Static charge often causes pyrazoles to "fly" during weighing. A standard surgical mask offers zero protection against sub-micron particulates.
Dermal (Hands) Double Nitrile Gloves (4 mil + 4 mil)Permeation Dynamics: While nitrile resists solids well, once this compound is solubilized in DMSO/DMF, breakthrough times drop drastically. The outer glove is sacrificial.
Ocular Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields or for splashes during solubilization.
Body Tyvek® Lab Coat (Closed front)Cotton absorbs chemicals and holds them against the skin. Tyvek provides a non-woven barrier against particulate accumulation.

Engineering Controls & Workflow Logic

PPE is the last line of defense. The primary barrier must be the engineering control.

Diagram 1: The Hierarchy of Exposure Control

This decision tree illustrates the logical flow from engineering controls to personal protection.

G cluster_PPE PPE Selection (Last Line of Defense) Start Risk Assessment: 4-(4-bromophenyl)-1H-pyrazol-3-ol EngControl Engineering Control: Chemical Fume Hood (Face Velocity: 80-100 fpm) Start->EngControl Resp Respiratory: N95/P100 Mask EngControl->Resp Dermal Dermal: Double Nitrile Gloves EngControl->Dermal Eye Ocular: Splash Goggles EngControl->Eye SafeOp Safe Operational State Resp->SafeOp Dermal->SafeOp Eye->SafeOp

Figure 1: The safety architecture relies on the Fume Hood as the primary barrier, supported by the PPE triad.

Operational Protocol: The "Powder-to-Solution" Workflow

Handling errors occur most frequently during transitions (e.g., moving from the balance to the hood). Follow this validated protocol.

Step 1: Preparation (The "Clean" Zone)
  • Inspect Gloves: Check for pinholes by trapping air and squeezing.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Pyrazoles are prone to static cling, which disperses dust.

  • Staging: Pre-weigh solvent (e.g., DMSO) in a vial before introducing the solid to minimize open container time.

Step 2: Weighing (The Critical Risk Point)
  • Location: Inside a Chemical Fume Hood or Vented Balance Enclosure.

  • Technique: Use a disposable anti-static weighing boat.

  • The "Tap" Method: Do not pour. Gently tap the spatula against the weighing boat to control the flow of the powder.

  • Immediate Containment: Once weighed, immediately transfer the powder into the pre-weighed solvent vial and cap it. Never transport open powder across the lab bench.

Step 3: Solubilization & Cleanup
  • Vortexing: Ensure the cap is sealed with Parafilm before vortexing to prevent aerosol generation.

  • Decontamination: Wipe the balance area with a solvent-dampened Kimwipe (ethanol is usually sufficient) to capture settled dust. Dry sweeping creates aerosols—always wet wipe.

  • Doffing: Remove outer gloves inside the hood and dispose of them as hazardous waste.

Emergency Response & Disposal

In the event of a spill, immediate action minimizes long-term contamination.

Diagram 2: Spill Response Algorithm

This workflow dictates the decision process for solid vs. liquid spills.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid (Powder) Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionSolid Cover with wet pad (Prevent Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Pad Liquid->ActionLiquid Dispose Dispose as Halogenated Waste ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Differential response strategy for solid vs. solubilized spills.

Waste Disposal Specifications
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with acidic waste streams if cyanides or sulfides are present in the same container (general rule).

  • Labeling: Must clearly state "Contains 4-(4-bromophenyl)-1H-pyrazol-3-ol" and "Toxic/Irritant."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. (2024). Compound Summary: Pyrazole Derivatives Safety. National Library of Medicine. [Link]

  • SafeWork NSW. (2022). Handling Potent Compounds in the Pharmaceutical Industry. [Link]

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